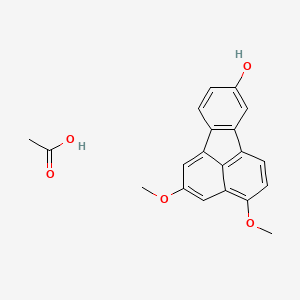![molecular formula C8H11F9OSi B14387413 Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane CAS No. 89660-60-6](/img/structure/B14387413.png)
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is a specialized organosilicon compound characterized by the presence of a nonafluoropentyl group attached to a silane moiety. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane typically involves the reaction of nonafluoropentanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonafluoropentanol is replaced by the trimethylsilyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and nonafluoropentanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases
Condensation: Catalysts like tin or titanium compounds
Substitution: Reagents such as halides or organometallic compounds
Major Products Formed
Hydrolysis: Silanols and nonafluoropentanol
Condensation: Silicone polymers
Substitution: Various organosilicon derivatives
Applications De Recherche Scientifique
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in surface modification of biomaterials to enhance their hydrophobicity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility with various drug molecules.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives due to its excellent thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane primarily involves its ability to form stable siloxane bonds and its interaction with various substrates through hydrophobic interactions. The nonafluoropentyl group imparts unique properties such as low surface energy and high chemical resistance, making it effective in modifying surfaces and enhancing the performance of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Similar in structure but lack the fluorinated group, resulting in different chemical properties.
Fluorinated silanes: Compounds like perfluorooctylsilane share the fluorinated group but differ in chain length and specific applications.
Uniqueness
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is unique due to its combination of a trimethylsilyl group and a nonafluoropentyl group, which provides a balance of hydrophobicity, thermal stability, and chemical resistance. This makes it particularly valuable in applications requiring durable and high-performance materials.
Propriétés
Numéro CAS |
89660-60-6 |
|---|---|
Formule moléculaire |
C8H11F9OSi |
Poids moléculaire |
322.24 g/mol |
Nom IUPAC |
trimethyl(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)silane |
InChI |
InChI=1S/C8H11F9OSi/c1-19(2,3)18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h4H2,1-3H3 |
Clé InChI |
OWOOOTRKWIVQKN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



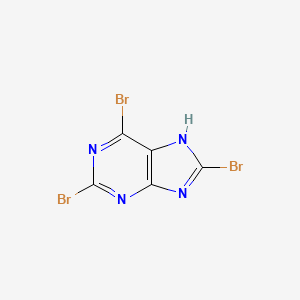
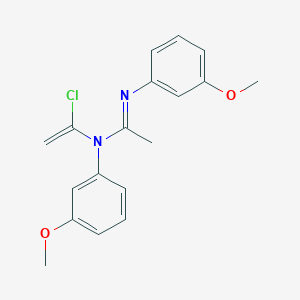
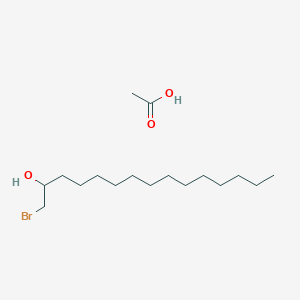


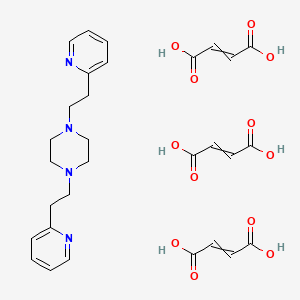
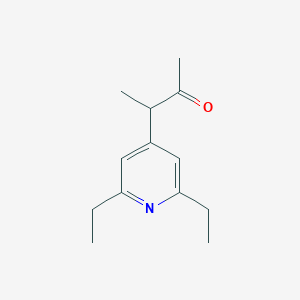
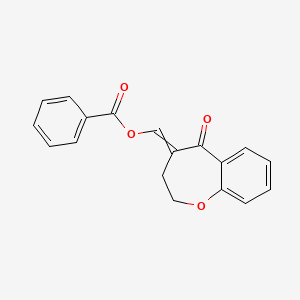
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
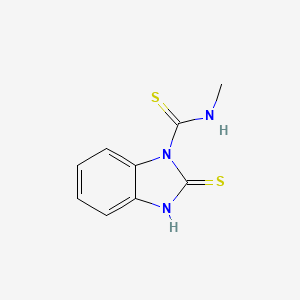
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
